molecular formula C8H7NO5 B147255 4-Methoxy-3-nitrobenzoic acid CAS No. 89-41-8

4-Methoxy-3-nitrobenzoic acid

Cat. No.: B147255
CAS No.: 89-41-8
M. Wt: 197.14 g/mol
InChI Key: ANXBDAFDZSXOPQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a substituted nitrobenzoic acid, characterized by the presence of a methoxy group (-OCH3) at the fourth position and a nitro group (-NO2) at the third position on the benzene ring. This compound is commonly used as a reagent in proteomics and organic synthesis research .

Biochemical Analysis

Biochemical Properties

The nitro group of 4-Methoxy-3-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property could potentially influence its interactions with various biomolecules. Specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently documented in the available literature.

Cellular Effects

A related compound, 4-methyl-3-nitrobenzoic acid, has been found to inhibit the migration of tumor cell lines , suggesting that this compound may have similar effects on cell function.

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with biomolecules through similar mechanisms, such as binding interactions, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzoic acid can be synthesized through the nitration of 4-methoxybenzoic acidThe reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the continuous flow nitration process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium hydroxide.

    Esterification: Methanol, sulfuric acid.

Major Products:

    Reduction: 4-Methoxy-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 4-methoxy-3-nitrobenzoate.

Scientific Research Applications

4-Methoxy-3-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-nitrobenzoic acid is unique due to the presence of both the methoxy and nitro groups, which impart distinct electronic effects on the aromatic ring, influencing its reactivity and making it a valuable reagent in various chemical reactions and research applications .

Properties

IUPAC Name

4-methoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXBDAFDZSXOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058988
Record name Benzoic acid, 4-methoxy-3-nitro-
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Molecular Weight

197.14 g/mol
Source PubChem
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CAS No.

89-41-8
Record name 4-Methoxy-3-nitrobenzoic acid
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Record name 4-Methoxy-3-nitrobenzoic acid
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Record name 4-Methoxy-3-nitrobenzoic acid
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Record name Benzoic acid, 4-methoxy-3-nitro-
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Record name Benzoic acid, 4-methoxy-3-nitro-
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Record name 3-nitro-p-anisic acid
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Record name 4-METHOXY-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a 500 ml erlenmeyer flask with magnetic stirrer was charged 10.3 g of 3-nitro-4-methoxy-methylbenzoate, 400 ml tetrahydrofuran, and 3.2 g of 86% potassium hydroxide. The reaction was stirred for 12 hours at ambient temperature, after which the resulting solid was collected by vacuum filtration and washed with 2×100 ml of ethyl ether. The solid was dissolved in 200 ml of water and acidified to pH 4 with 6N hydrochloric acid. The resulting precipitate was collected by vacuum filtration, washed with 200 ml water, and dried overnight in vacuo at 30° C. Isolated 7.4 g of product as a white solid.
Name
3-nitro-4-methoxy-methylbenzoate
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methoxy-3-nitrobenzoic acid interact with plants, and what are the downstream effects?

A1: Research suggests that this compound and its derivatives can induce chlorosis in various plant species []. This effect manifests as white or yellow areas in young plant tissues. Studies using barley as a model organism revealed that ethyl-4-methoxy-3-nitrobenzoate, an ester of the acid, significantly reduced iron content and pigment quantity in the plant []. This finding suggests that the compound may interfere with iron uptake or utilization within the plant, ultimately hindering chlorophyll synthesis and leading to the observed chlorosis.

Q2: Can you describe the coordination chemistry of this compound with lanthanides?

A2: this compound acts as a bidentate chelating ligand when forming complexes with lanthanide ions []. Studies have shown that it forms stable complexes with both light [] and heavy lanthanides [], typically in a 1:3 metal-to-ligand ratio. These complexes exist as hydrated salts and exhibit colors characteristic of the corresponding lanthanide ion [].

Q3: What is known about the thermal stability of this compound complexes?

A3: 4-Methoxy-3-nitrobenzoate complexes of light lanthanides decompose explosively upon heating in air []. Controlled thermal studies conducted in a specific temperature range (273–523 K) reveal that these complexes undergo dehydration in one or multiple steps before decomposing []. This information highlights the importance of carefully controlling temperature during the synthesis, storage, and handling of these compounds.

Q4: Has this compound been utilized in any catalytic applications?

A4: While not directly involved as a catalyst, this compound plays a crucial role in a specific iridium-catalyzed reaction []. It is a key component in the formation of a cyclometallated iridium catalyst, which facilitates the hydro-hydroxyalkylation of butadiene []. This reaction allows for the efficient synthesis of carbonyl crotylation products with high regioselectivity, demonstrating the potential of this compound-derived catalysts in organic synthesis.

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